molecular formula C8H11NO3S B3051910 3-amino-4-ethylbenzenesulfonic acid CAS No. 3694-83-5

3-amino-4-ethylbenzenesulfonic acid

Cat. No.: B3051910
CAS No.: 3694-83-5
M. Wt: 201.25 g/mol
InChI Key: CORQIZCSHKRWRQ-UHFFFAOYSA-N
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Description

3-amino-4-ethylbenzenesulfonic acid: is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonic acid, where an amino group and an ethyl group are substituted at the 3rd and 4th positions of the benzene ring, respectively. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sulfonation Reaction: The synthesis of 3-amino-4-ethylbenzenesulfonic acid typically involves the sulfonation of ethylbenzene.

    Amination Reaction: The introduction of the amino group (-NH2) can be achieved through nitration followed by reduction. Initially, the ethylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to form nitroethylbenzene.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Nitrous acid for diazotization, aromatic compounds for coupling reactions.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Sulfonamides.

    Substitution Products: Azo dyes.

Scientific Research Applications

Chemistry: 3-amino-4-ethylbenzenesulfonic acid is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its ability to undergo multiple chemical reactions makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving sulfonic acid derivatives. It serves as a model compound to understand the behavior of similar molecules in biological systems .

Medicine: Its derivatives are explored for their antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in dye synthesis is particularly significant .

Mechanism of Action

The mechanism of action of 3-amino-4-ethylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-amino-4-ethylbenzenesulfonic acid is unique due to the presence of both an amino group and an ethyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

3-amino-4-ethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORQIZCSHKRWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063140
Record name Benzenesulfonic acid, 3-amino-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3694-83-5
Record name 3-Amino-4-ethylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3694-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-amino-4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-amino-4-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3-amino-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-ethylbenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.922
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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